(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one
CAS No.: 859662-66-1
Cat. No.: VC7076989
Molecular Formula: C18H16O5
Molecular Weight: 312.321
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859662-66-1 |
|---|---|
| Molecular Formula | C18H16O5 |
| Molecular Weight | 312.321 |
| IUPAC Name | (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C18H16O5/c1-10-13(19)6-5-12-17(20)16(23-18(10)12)9-11-4-7-14(21-2)15(8-11)22-3/h4-9,19H,1-3H3/b16-9- |
| Standard InChI Key | HOULNYCCAXFRNL-SXGWCWSVSA-N |
| SMILES | CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)O |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Effects
The benzofuran scaffold consists of a fused benzene and furan ring system, with the furan oxygen providing electronic heterogeneity. In (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one, the C2 position is substituted with a 3,4-dimethoxybenzylidene group, while C6 and C7 bear hydroxyl and methyl groups, respectively. The (Z)-configuration at the benzylidene double bond imposes specific spatial constraints, influencing molecular interactions with biological targets.
Key functional groups include:
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3,4-Dimethoxybenzylidene: Enhances lipophilicity and π-π stacking potential.
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C6 Hydroxyl: Facilitates hydrogen bonding with polar residues in enzyme active sites.
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C7 Methyl: Contributes to steric hindrance, potentially modulating selectivity.
Table 1: Molecular Properties of Selected Benzofuran Derivatives
Biological Activities and Mechanistic Insights
Anticancer Activity
Structural analogs demonstrate cytotoxicity against cancer cell lines via dual inhibition of PI3K and VEGFR-2. Compound 8 from a 2022 study inhibited PI3K with an IC of 2.21 nM, comparable to reference inhibitors . The dimethoxybenzylidene moiety in the target compound could enhance kinase binding affinity through hydrophobic interactions.
Table 2: Comparative Anticancer Activity of Benzofuran Derivatives
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